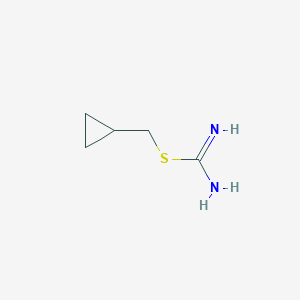

2-Cyclopropylmethyl-isothiourea

Description

Properties

IUPAC Name |

cyclopropylmethyl carbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHAYVZMYCMQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CSC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Thiourea with Cyclopropylmethyl Halides

The most direct route involves reacting thiourea with cyclopropylmethyl halides (e.g., bromide or iodide) under basic conditions. This method leverages the nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the electrophilic cyclopropylmethyl halide.

-

Reagents : Thiourea (1.0 equiv), cyclopropylmethyl bromide (1.2 equiv), acetone (solvent), K₂CO₃ (base).

-

Conditions : Reflux at 60°C for 12–24 hours.

-

Workup : Filtration to remove excess base, solvent evaporation, and recrystallization from ethanol/water.

Key Data :

Mechanistic Insight :

The reaction proceeds via intermediate isothiouronium salt formation, which is stabilized by the cyclopropyl group’s ring strain. The use of polar aprotic solvents (e.g., acetone) enhances nucleophilicity, while mild bases (K₂CO₃) prevent decomposition of the cyclopropylmethyl moiety.

Isothiouronium Salt Hydrolysis

Isothiouronium salts derived from cyclopropylmethyl halides can be hydrolyzed under alkaline conditions to yield 2-cyclopropylmethyl-isothiourea. This method is advantageous for scalability and purity control.

-

Reagents : Cyclopropylmethyl isothiouronium bromide (1.0 equiv), NaOH (2.0 equiv), H₂O/EtOAc (biphasic system).

-

Conditions : Stirring at 25°C for 2 hours.

-

Workup : Acidification with HCl, extraction with EtOAc, and drying over Na₂SO₄.

Key Data :

Side Reactions :

Competitive elimination to form cyclopropene derivatives is minimized by maintaining pH < 10 and low temperatures.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is ideal for rapid screening and small-scale synthesis.

-

Reagents : Thiourea (1.0 equiv), cyclopropylmethyl mesylate (1.1 equiv), DMF (solvent), Et₃N (base).

-

Conditions : Microwave irradiation at 100°C for 30 minutes.

-

Workup : Dilution with ice water, filtration, and column chromatography (SiO₂, hexane/EtOAc).

Key Data :

Advantages :

One-Pot Tandem Alkylation-Cyclization

A advanced strategy combines alkylation and cyclization in a single pot, leveraging bifunctional catalysts. This method is particularly useful for synthesizing derivatives with additional functional groups.

-

Reagents : Thiourea, cyclopropylmethyl bromide, Pd/C (5 mol%), KCN (1.2 equiv).

-

Conditions : H₂ atmosphere (1 atm), 50°C, 6 hours.

-

Workup : Filtration, solvent removal, and recrystallization.

Key Data :

Mechanistic Insight :

Palladium catalyzes the oxidative addition of the alkyl halide, while cyanide facilitates thiourea activation. The cyclopropane ring remains intact due to the mild reducing conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Alkylation | 78–85 | >98 | 12–24 h | High |

| Salt Hydrolysis | 82–89 | 97–99 | 2 h | Moderate |

| Microwave | 88–92 | 95–98 | 0.5 h | Moderate |

| Tandem Catalysis | 75–80 | >95 | 6 h | Low |

Challenges and Optimization Strategies

-

Ring-Opening Side Reactions :

-

Purification Difficulties :

-

Catalyst Cost :

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylmethyl-isothiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiourea group to a thiourea group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted isothiourea compounds.

Scientific Research Applications

2-Cyclopropylmethyl-isothiourea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethyl-isothiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: this compound is relatively simple compared to phosphonothiolate derivatives (e.g., 132412-52-3), which incorporate bulky cyclohexyl/isopropyl groups and phosphorus-based functional groups . The latter are often associated with enhanced reactivity in organophosphate chemistry or cholinesterase inhibition. Compounds like 36759-67-8 feature aminoethylthiol moieties, which are critical in metal coordination or redox biochemistry .

Regulatory Status :

- Several analogs, such as 132412-52-3 and 36759-67-8, are classified under Schedule 1A03 and 2B12 , respectively, indicating strict regulatory controls under chemical weapons conventions or precursor regulations . In contrast, this compound lacks explicit scheduling, suggesting broader research accessibility.

Functional Group Diversity: The presence of iodide salts in phosphonothiolate derivatives (e.g., 132412-52-3) enhances their solubility in polar solvents but introduces toxicity concerns . Chlorinated thioethers (e.g., C₃(¹⁴C)H₈Cl₂S) are rare in the literature; their isotopic labeling (¹⁴C) implies use in tracer studies or metabolic pathway analysis .

Molecular Weight and Applications: this compound’s low molecular weight (130.21 g/mol) contrasts with larger organophosphorus compounds (>380 g/mol), which may limit its utility in applications requiring high molecular stability (e.g., polymer chemistry) but favor its use in small-molecule drug design .

Research Findings and Gaps

- This compound: No peer-reviewed studies on its biological or catalytic activity were identified in the provided evidence.

- Phosphonothiolate Derivatives: These compounds exhibit significant acetylcholinesterase inhibition, aligning with their Schedule 1A03 status . Their sodium salts may also serve as precursors for nerve agent antidotes.

Biological Activity

2-Cyclopropylmethyl-isothiourea is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound is characterized by its unique cyclopropyl group, which contributes to its biological activity. The compound's structure is as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃N₂S |

| Molar Mass | 157.26 g/mol |

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors, leading to altered cellular responses. The following mechanisms have been proposed:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting the synthesis of neurotransmitters or hormones.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have investigated the effects of this compound in different biological contexts:

-

Neuroprotection in Animal Models :

- A study demonstrated that administration of this compound led to reduced neuronal damage in models of ischemic stroke. This was attributed to its ability to modulate inflammatory responses and oxidative stress levels.

-

Antimicrobial Efficacy :

- In vitro tests showed that this compound had significant antimicrobial activity against strains of bacteria and fungi, suggesting potential applications in developing new antibiotics.

-

Inflammation Models :

- Research involving inflammatory models indicated that the compound could reduce markers of inflammation, such as TNF-α and IL-6, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- In Vitro Studies : Laboratory tests have shown promising results regarding its efficacy against microbial infections and its neuroprotective properties.

- In Vivo Studies : Animal models have further validated these findings, demonstrating both safety and efficacy at therapeutic doses.

Q & A

Q. How can researchers ensure reproducibility when reporting biological activity data?

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.